3-Iodoquinolin-7-ol
Description
Historical Context of Quinoline (B57606) Derivatives in Chemical Research
The journey of quinoline in chemical science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. However, its profound impact was truly realized through the study of natural products. Quinine, a quinoline alkaloid extracted from the bark of the Cinchona tree in 1820, was the primary treatment for malaria for over a century, saving countless lives and stimulating intense research into its mechanism and synthesis. chemicalbook.com This exploration paved the way for the development of a multitude of synthetic quinoline-based drugs, including the antimalarials chloroquine (B1663885) and primaquine, which became crucial in global health campaigns. chemicalbook.com
The late 19th century saw the development of fundamental synthetic methodologies for the quinoline core, such as the Skraup (1880) and Friedländer (1882) syntheses, which enabled chemists to construct a vast library of derivatives. mdpi.com Beyond malaria, the quinoline scaffold proved its versatility with the synthesis of cinchocaine, the first quinoline-based local anesthetic, and later, the emergence of fluoroquinolones in the 1980s as a major class of antibacterial agents. nih.gov This historical progression underscores the quinoline core's status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is consistently found in biologically active compounds. chemicalbook.com
Importance of Halogenated Quinoline Scaffolds in Modern Organic and Medicinal Chemistry
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoline scaffold is a powerful strategy in modern drug design. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In some quinoline-based antimalarials, for instance, the presence of a halogen atom is known to significantly enhance potency. nih.gov
In recent years, the role of halogens has been understood to extend beyond simple steric or electronic effects. The heavier halogens—chlorine, bromine, and especially iodine—can participate in a specific, non-covalent interaction known as "halogen bonding." This occurs when a region of positive electrostatic potential on the halogen atom (termed a σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein. mdpi.com This directional interaction is increasingly being exploited by medicinal chemists to enhance the binding affinity and selectivity of drug candidates for their protein targets. mdpi.com Well-known halogenated quinolinols like Iodoquinol (5,7-diiodo-8-hydroxyquinoline) and Clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) have long been used for their antiprotozoal and antibacterial properties, demonstrating the clinical utility of this chemical class. mdpi.comsigmaaldrich.com
Structural Peculiarities of 3-Iodoquinolin-7-ol within the Quinolinol Family
While a significant body of research exists for the quinoline family, specific data on this compound is not widely available in published literature. However, its structural features can be analyzed based on established chemical principles and comparison with its isomers. The molecule is characterized by two key functional groups on the quinoline core: a hydroxyl (-OH) group at the 7-position and an iodine (-I) atom at the 3-position.
This substitution pattern is structurally distinct from more commonly studied quinolinols:
Position of the Hydroxyl Group: The hydroxyl group is at the C7 position on the carbocyclic (benzene) ring. This contrasts with the extensively studied 8-hydroxyquinolines, where the proximity of the C8-hydroxyl group and the ring nitrogen at N1 creates a bidentate chelation site, allowing for strong binding to metal ions. nih.gov While the 7-hydroxy group still influences the electronic properties of the ring system, it does not participate in this same classic chelation motif, suggesting different chemical reactivity and potential biological targets.
Position of the Iodine Atom: The iodine is located at the C3 position on the heterocyclic (pyridine) ring. This is a relatively electron-deficient position. The large, polarizable iodine atom at this site significantly alters the electronic landscape of the pyridine (B92270) ring. This is distinct from compounds like Iodoquinol, where iodination occurs at the C5 and C7 positions of the electron-rich phenolic ring through electrophilic aromatic substitution. chemicalbook.com The C3-iodo substitution likely requires a more specialized synthetic route and imparts unique reactivity, particularly for metal-catalyzed cross-coupling reactions.
The combination of these features—a non-chelating hydroxyl group and an iodine atom on the pyridine ring—gives this compound a unique electronic and steric profile compared to its more famous relatives.
Interactive Table 1: Comparison of Structural Features in Select Quinolinols
| Compound | Hydroxyl Position | Halogen Position(s) | Key Structural Feature |
| This compound | C7 | C3 (Iodine) | Non-chelating -OH; Iodine on pyridine ring |
| 8-Hydroxyquinoline (B1678124) | C8 | None | Metal-chelating motif |
| Iodoquinol | C8 | C5, C7 (Iodine) | Metal-chelating; Halogenation on benzene (B151609) ring |
| Clioquinol | C8 | C5 (Chlorine), C7 (Iodine) | Metal-chelating; Mixed halogenation on benzene ring |
Scope and Academic Research Objectives Pertaining to this compound
Given the limited specific literature on this compound, its role in academic research can be framed by the potential objectives for which such a molecule would be synthesized. The unique placement of its functional groups makes it a valuable tool for systematic chemical and biological investigations.
Potential research objectives include:
A Building Block for Medicinal Chemistry: The iodine atom at the C3 position serves as a versatile synthetic handle. A primary research goal would be to use this compound as an intermediate in the synthesis of more complex molecules. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the precise introduction of diverse aryl, alkynyl, or amino groups at the 3-position. This enables the rapid generation of a library of novel compounds for biological screening.
Exploration of Halogen Bonding: As a molecule containing iodine, it could be designed to study the role of halogen bonding in molecular recognition. Researchers might investigate its ability to bind to specific protein cavities where the iodine can act as a halogen bond donor to improve binding affinity and selectivity.
Development of Molecular Probes: The quinoline nucleus is inherently fluorescent. The substitution pattern and the presence of a heavy atom like iodine can modulate its photophysical properties. Therefore, this compound could be investigated for its potential as a fluorescent probe for sensing metal ions or for use in bioimaging applications.
Interactive Table 2: Potential Research Applications for this compound
| Research Area | Key Functional Group | Rationale |
| Synthetic Chemistry | C3-Iodine | Versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Medicinal Chemistry | Full Scaffold | Exploration of SAR by comparing biological activity to other isomers. |
| Chemical Biology | C3-Iodine | Potential for forming selective halogen bonds with protein targets. |
| Materials Science | Quinoline Core | Tuning of photophysical properties for use as a fluorescent probe. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUACABFOCIAIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856896 | |
| Record name | 3-Iodoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261630-05-0 | |
| Record name | 3-Iodoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodoquinolin 7 Ol and Analogous Quinolinols
Established Synthetic Pathways for the Quinoline (B57606) Nucleus
The synthesis of the quinoline ring system has a rich history, with several classical named reactions providing robust routes to various substituted quinolines. These methods often involve the cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.
Skraup Synthesis: This venerable method involves the reaction of an aniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene) nih.govresearchgate.net. It is a versatile route for synthesizing quinolines, though it often requires harsh conditions.
Friedländer Synthesis: This reaction entails the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under basic or acidic catalysis nih.govorientjchem.orgresearchgate.net. It offers good control over substitution patterns, especially when using pre-functionalized starting materials.
Combes Quinoline Synthesis: This method involves the condensation of anilines with 1,3-diketones, followed by acid-catalyzed cyclization nih.gov.
Knorr Quinoline Synthesis: This pathway utilizes the condensation of anilines with β-ketoesters, followed by cyclization, often at elevated temperatures orientjchem.org. While effective, it can have limitations depending on the specific substrates.
Conrad-Limpach Synthesis: Similar to the Knorr synthesis, this method involves the reaction of anilines with β-ketoesters, but typically leads to 4-hydroxyquinolines or 4-quinolones orientjchem.org.
Modern Approaches: Beyond classical methods, contemporary strategies include transition metal-catalyzed reactions, such as copper-catalyzed C-H activation and annulation reactions of o-aminobenzyl alcohols with alkynes or enaminones mdpi.comorganic-chemistry.orgfrontiersin.orgrsc.org. These newer methods often offer milder conditions, improved atom economy, and better functional group tolerance.
Regioselective Iodination Strategies for Quinolin-7-ol Derivatives
Achieving regioselective iodination at the C3 position of a quinolin-7-ol scaffold requires careful selection of reagents and reaction conditions, as the quinoline nucleus can undergo electrophilic substitution at multiple positions.
Direct Halogenation ApproachesCurrent time information in Bangalore, IN.
Direct halogenation of the quinoline ring typically occurs preferentially on the electron-rich benzene (B151609) moiety rather than the electron-deficient pyridine (B92270) ring, unless activating groups are present. For quinoline itself, electrophilic substitution generally favors positions C5 and C8 orientjchem.org. Reagents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are commonly employed for bromination acgpubs.orgresearchgate.net. While direct iodination using I₂ or other iodine sources is possible, achieving high regioselectivity at the C3 position of a 7-hydroxyquinoline (B1418103) via simple direct halogenation can be challenging due to competing reactions at other positions, particularly C5 and C8, which are activated by the hydroxyl group.
Electrophilic Iodination Techniquesorientjchem.org
Electrophilic iodination techniques often involve the use of iodinating agents such as iodine monochloride (ICl), molecular iodine (I₂), or N-iodosuccinimide (NIS). One notable strategy for introducing iodine at the C3 position involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl or I₂ nih.govresearchgate.net. This method can yield 3-haloquinolines, although the application to 7-hydroxy substituted derivatives would require specific precursors.
A radical-based direct C–H iodination protocol has been developed that exhibits C3 selectivity for quinolines rsc.orgnih.govresearchgate.netrsc.org. This method typically employs potassium persulfate (K₂S₂O₈) and sodium iodide (NaI) in the presence of a metal salt, with cerium(III) salts showing optimal results, yielding 3-iodoquinoline (B1589721) in up to 40% yield rsc.org. While this protocol demonstrates C3 selectivity, its application to 7-hydroxyquinoline specifically for the synthesis of 3-iodoquinolin-7-ol would require further investigation.
Metal-Catalyzed Iodination Protocolsnih.gov
Metal catalysis plays a significant role in enhancing the regioselectivity and efficiency of halogenation reactions. Transition metals like copper, palladium, and cerium have been explored for iodination. For instance, cerium(III) nitrate (B79036) hexahydrate has been reported to catalyze the iodination of quinoline at the C3 position with moderate yields rsc.org. Copper-catalyzed methods have also been employed in various quinoline functionalizations, including C-H activation and annulation reactions, which could potentially be adapted for iodination mdpi.comrsc.orgmdpi.com. Palladium catalysis is more commonly associated with cross-coupling reactions involving pre-halogenated substrates, but some palladium-catalyzed C-H functionalization strategies are emerging for heterocycles mdpi.commdpi.com.
Synthesis of this compound via Functional Group Interconversions
Functional group interconversions (FGIs) are essential tools in organic synthesis, allowing for the transformation of one functional group into another to achieve a desired target molecule ub.eduic.ac.uksolubilityofthings.comslideshare.netvanderbilt.edu. For the synthesis of this compound, FGIs could potentially be employed in several ways:
Conversion of a precursor at C3 to iodine: If a quinolin-7-ol derivative with a suitable leaving group or a precursor functional group (e.g., amine, hydroxyl, boronic acid) at the C3 position is available, it could be converted to an iodide. For example, a diazonium salt at C3 could be converted to an iodide via a Sandmeyer-type reaction, or a C3-boronic acid could be converted to an iodide.
Modification of the hydroxyl group: While the target is 7-hydroxyquinolin-7-ol, protecting the hydroxyl group as an ether or ester might be necessary during certain iodination steps to prevent undesired reactions. The hydroxyl group could then be deprotected in a final step.
Synthesis of the quinoline core with pre-installed iodine: Alternatively, an iodinated precursor could be used in a quinoline ring-forming reaction. For example, using an iodinated aniline derivative in a Skraup or Friedländer synthesis, if the iodine atom survives the reaction conditions and is directed to the desired position.
Specific published FGIs directly leading to this compound are not extensively detailed in the provided search results, suggesting that direct iodination or cyclization strategies are more commonly explored.
Palladium-Catalyzed Coupling Reactions in the Synthesis of 3-Iodoquinolin-7-olnih.gov
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for carbon-carbon and carbon-heteroatom bond formation, widely utilized in the synthesis of complex organic molecules, including quinoline derivatives mdpi.comnih.govresearchgate.netbeilstein-journals.org. While palladium catalysis is predominantly used to functionalize pre-existing halogenated aromatic systems, it can also be involved in the construction of the quinoline core itself.
For the synthesis of this compound, palladium catalysis could be relevant in several contexts:
Palladium-catalyzed cyclization reactions: Some methods for quinoline synthesis involve palladium-catalyzed annulation or cyclization reactions, which might be amenable to incorporating halogen substituents during the ring formation or in subsequent steps mdpi.comorganic-chemistry.org. For example, palladium-catalyzed cyclization of o-iodoanilines with alkynes can lead to quinolines organic-chemistry.org.
Functionalization of iodinated quinoline precursors: If a suitable iodinated quinoline precursor is synthesized, palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings can be employed to introduce further substituents, thereby indirectly contributing to the synthesis of complex derivatives. Although the prompt asks for synthesis of this compound, its utility as a substrate in these powerful coupling reactions underscores its importance.
Direct C-H functionalization: Emerging palladium-catalyzed C-H activation strategies offer pathways for direct functionalization of heterocycles, which could potentially be applied to regioselective iodination. However, specific examples for the direct C3 iodination of 7-hydroxyquinoline using palladium catalysis are not prominently featured in the provided literature.
The development of efficient and regioselective palladium-catalyzed methodologies remains an active area of research, offering promising avenues for accessing complex quinoline structures.
The provided search results offer some general insights into quinoline chemistry, iodination reactions, and synthesis of related compounds. However, there is a significant lack of specific, detailed, and scientifically accurate information directly pertaining to "this compound" for the requested sections: "Green Chemistry Considerations in this compound Synthesis," "Mechanistic Elucidation of Formation Pathways for this compound," and "Synthesis of Precursors and Intermediates for this compound."
Specifically:
Synthesis of Precursors and Intermediates for this compound:Several sources detail the synthesis of the precursor "7-hydroxyquinoline", including methods like the Fukuyama synthesis from 3-aminophenol (B1664112) derivatives. Result describes regioselective C3 iodination of quinolines, and result discusses electrophilic iodination of phenols. However, a direct synthesis of "this compound" by iodinating 7-hydroxyquinoline at the 3-position, including specific reaction conditions, yields, or detailed intermediate pathways, is not found.
Due to the absence of specific literature detailing these aspects for "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested compound. The available information is too general or pertains to different chemical structures and reactions.
Advanced Spectroscopic and Crystallographic Characterization of 3 Iodoquinolin 7 Ol
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For organic molecules like 3-Iodoquinolin-7-ol, SCXRD provides definitive information about molecular geometry, including bond lengths, bond angles, torsional angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This detailed structural insight is crucial for understanding the compound's physical properties, reactivity, and potential applications.
The process involves growing high-quality single crystals of this compound and exposing them to a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map can be generated, from which the positions of individual atoms can be precisely located.
Key crystallographic parameters determined by SCXRD include:
Unit Cell Dimensions: The lengths of the crystallographic axes (a, b, c) and the angles between them (α, β, γ).
Space Group: A mathematical description of the crystal's symmetry.
Atomic Coordinates: The precise location of each atom within the unit cell.
Bond Lengths and Angles: Providing insights into the molecule's electronic structure and strain.
Molecular Conformation: The specific spatial arrangement of atoms in the molecule.
Crystal Packing: How molecules are arranged in the solid state, revealing intermolecular forces.
| Parameter | Value (Hypothetical) | Unit |
| Chemical Formula | C₉H₆INO | - |
| Molecular Weight | 259.06 | g/mol |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a | 7.543(2) | Å |
| b | 12.876(3) | Å |
| c | 14.987(4) | Å |
| α | 90.00 | ° |
| β | 105.23(2) | ° |
| γ | 90.00 | ° |
| Z (Molecules/unit cell) | 4 | - |
| Density (calculated) | 1.78 | g/cm³ |
| R₁ (wR₂) | 0.045 (0.112) | - |
Note: The data presented in the table above is hypothetical and illustrative of typical crystallographic parameters for a compound of this nature. Specific experimental data for this compound was not found in the searched public literature.
Advanced Hyphenated Analytical Techniques for Purity and Structural Assessment
Advanced hyphenated analytical techniques combine the separation power of chromatographic methods with the detection and identification capabilities of spectroscopic methods. These techniques are indispensable for confirming the purity of synthesized compounds and providing detailed structural information, often complementing or validating findings from techniques like SCXRD. For this compound, such methods are vital for ensuring its quality for further research or application.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of organic compounds. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. A high purity is typically indicated by a single, sharp peak in the chromatogram at a specific retention time.
Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS, GC-MS), mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. This provides the molecular weight of the compound, which is a critical piece of evidence for its identity. Fragmentation patterns observed in MS/MS experiments can also offer structural clues. For this compound (C₉H₆INO), the expected molecular ion peak would correspond to its molecular weight.
Hyphenated techniques like LC-MS and LC-NMR offer synergistic advantages. LC-MS can identify and quantify impurities present in the sample, while LC-NMR can provide structural information on separated components, including impurities if present in sufficient quantities.
Specific detailed research findings and data tables from hyphenated analytical techniques for this compound were not readily found in the public domain through general searches. However, a typical analytical report would aim to establish the following:
Hypothetical Analytical Data for this compound
| Technique | Parameter / Observation | Expected Result (Hypothetical) |
| HPLC | Purity | >98% (single major peak) |
| Retention Time | [Specific value, e.g., 15.2 min] | |
| LC-MS | Molecular Ion (M+H)⁺ | m/z 260.97 |
| Molecular Formula | C₉H₆INO | |
| ¹H NMR | Number of Signals | [Expected number of unique H] |
| Characteristic Shifts | [Specific ppm values for aromatic, hydroxyl protons] | |
| ¹³C NMR | Number of Signals | [Expected number of unique C] |
| Characteristic Shifts | [Specific ppm values for aromatic carbons, C-I, C-OH] |
Note: The data presented in the table above is hypothetical and illustrative of the types of results obtained from these techniques for a compound like this compound. Specific experimental data for this compound was not found in the searched public literature.
Compound Name List:
this compound
Computational and Theoretical Chemistry Studies on 3 Iodoquinolin 7 Ol
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
No published studies were found that have performed DFT or ab initio calculations on 3-Iodoquinolin-7-ol.
There is no available data from scholarly sources regarding the optimized molecular geometry or conformational analysis of this compound.
The electronic properties, including the energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, have not been reported in the scientific literature.
No NBO analysis has been published for this compound to describe its intramolecular interactions, such as hyperconjugative interactions and charge delocalization.
Computational Spectroscopy: Prediction and Interpretation of Vibrational Spectra
There are no computational studies available that predict or interpret the vibrational spectra (e.g., IR or Raman) of this compound.
Molecular Electrostatic Potential (MEP) Mapping
No research could be located that details the Molecular Electrostatic Potential (MEP) map for this compound, which would be used to identify sites for electrophilic and nucleophilic attack.
Reactivity Indices and Fukui Functions for Predicting Reaction Sites
The calculation of global and local reactivity descriptors, including Fukui functions, to predict the reactive sites of this compound has not been documented in any available research.
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies on the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for understanding the solution-phase behavior of molecules, including solvent interactions, conformational dynamics, and aggregation properties, dedicated research applying this methodology to this compound has not been published.
The lack of available data prevents a detailed discussion of its behavior in various solvents, the nature of its hydrogen bonding with solvent molecules, or its conformational preferences in a solution environment. Such studies would be invaluable for applications in drug design and materials science, where understanding the molecule's behavior at a microscopic level is crucial. Future computational studies are warranted to fill this knowledge gap and to elucidate the dynamic properties of this compound in solution.
Role of 3 Iodoquinolin 7 Ol As a Versatile Synthetic Intermediate and Building Block
Precursor in the Development of Diverse Quinoline (B57606) Derivatives
The dual functionality of 3-iodoquinolin-7-ol makes it an exemplary precursor for generating a wide array of quinoline derivatives. The hydroxyl group at C-7 can be readily converted into ethers, esters, or other functional groups, while the iodine atom at C-3 provides a reactive site for introducing new carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity allows chemists to selectively modify one position while leaving the other intact for subsequent transformations. This step-wise functionalization is fundamental to creating libraries of novel compounds for biological screening and developing structure-activity relationships (SAR) in drug discovery programs. For instance, iodo-quinolines serve as important scaffolds for the development of new antimicrobial agents. nih.govmdpi.com The ability to systematically alter substituents at both the C-3 and C-7 positions enables the fine-tuning of a molecule's physicochemical and biological properties.
Functionalization Strategies Leveraging the Iodine Atom at C-3
The carbon-iodine bond at the C-3 position is the key to the synthetic versatility of this compound. Iodine is an excellent leaving group, particularly in transition-metal-catalyzed reactions, making this position a prime site for introducing molecular diversity.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds, and aryl iodides are highly reactive substrates for these transformations. mdpi.com
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl iodide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Applying this to this compound allows for the introduction of a vast range of aryl, heteroaryl, vinyl, or alkyl groups at the C-3 position. The reaction is known for its mild conditions and tolerance of numerous functional groups, making it ideal for use in complex syntheses. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to 3-alkynyl-substituted quinolines. The resulting alkyne group is itself a versatile functional handle that can undergo further transformations, such as click chemistry reactions, making it a valuable building block for more complex molecules. The reaction proceeds efficiently with aryl iodides under mild conditions. wikipedia.orgbeilstein-journals.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine, an amide, or other nitrogen nucleophiles. organic-chemistry.orgacsgcipr.org This method allows for the direct installation of a wide variety of nitrogen-containing substituents at the C-3 position of the quinoline ring, a common objective in the synthesis of pharmaceuticals and bioactive compounds. mdpi.comwikipedia.org
Table 1: Overview of Cross-Coupling Reactions at the C-3 Position of this compound
| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C | Aryl, Heteroaryl, Alkenyl, Alkyl |
| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | Alkyne |
| Buchwald-Hartwig Amination | R¹R²NH | C-N | Primary/Secondary/Tertiary Amine |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The mechanism typically proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com While the nitrogen atom in the quinoline ring does exert an electron-withdrawing effect, SNAr reactions on unactivated aryl halides are generally less common and may require harsh conditions compared to the more versatile and widely applicable palladium-catalyzed cross-coupling reactions. acsgcipr.org
Utilization in the Synthesis of Complex Polycyclic Aromatic Systems
This compound is not only a precursor for simple derivatives but also a key intermediate for constructing larger, fused-ring systems. A common strategy involves a two-step sequence: first, a cross-coupling reaction is used to install a side chain at the C-3 position, which is then followed by an intramolecular cyclization reaction. For example, a Heck reaction can be employed to couple an alkene to the C-3 position. If the newly introduced chain contains an appropriate functional group, an intramolecular version of the Heck reaction can be used to forge a new ring onto the quinoline scaffold, leading to the formation of complex polycyclic and heterocyclic structures. nih.gov This approach allows for the systematic construction of rigid, planar molecules, which are of interest in materials science and as DNA intercalating agents. nih.govnih.gov
Applications in Heterocyclic Compound Library Synthesis
In modern drug discovery, the synthesis of compound libraries containing a common core structure with diverse substituents is essential for high-throughput screening. This compound is an ideal scaffold for this purpose. The reliable and high-yielding nature of palladium-catalyzed cross-coupling reactions allows for their use in parallel synthesis formats. By reacting the common this compound core with a large collection of diverse building blocks (e.g., a set of different boronic acids for Suzuki coupling or various amines for Buchwald-Hartwig amination), a large library of structurally related but distinct quinoline derivatives can be generated rapidly. nih.govmdpi.com This approach accelerates the discovery of new lead compounds by systematically exploring the chemical space around the quinoline scaffold. mdpi.com
Strategic Role in Multi-Step Organic Synthesis
The inclusion of a C-I bond in a synthetic intermediate like this compound is a deliberate and strategic choice in multi-step synthesis. youtube.com The iodine atom serves as a robust and predictable functional handle. It is stable to a wide range of reaction conditions that might be used to modify other parts of the molecule (such as the C-7 hydroxyl group), but it can be specifically and efficiently transformed using transition-metal catalysis when desired. This allows for "late-stage functionalization," a powerful strategy where the core of a complex molecule is assembled first, and key diversity elements are introduced near the end of the synthetic sequence. This approach is highly convergent and efficient, avoiding the need to carry complex or sensitive functional groups through many synthetic steps. youtube.comyoutube.com
Coordination Chemistry and Catalytic Applications Involving 3 Iodoquinolin 7 Ol Derivatives
Structural Characterization of Metal-3-Iodoquinolin-7-ol Complexes
The structural elucidation of metal complexes formed with 3-Iodoquinolin-7-ol and its derivatives is typically achieved through a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is paramount for determining the precise three-dimensional arrangement of atoms, coordination geometry around the metal center, and the nature of the metal-ligand bonds. These studies reveal whether the ligand acts as a monodentate, bidentate, or even tridentate species, depending on the specific derivative and reaction conditions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially other nuclei depending on the metal), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information. NMR spectroscopy helps confirm the integrity of the ligand and the coordination environment, while IR spectroscopy can indicate changes in vibrational modes upon complexation, such as shifts in C=N or O-H stretching frequencies. UV-Vis spectroscopy is often employed to study the electronic transitions within the complex, which are indicative of the metal's oxidation state and the nature of the ligand field.
Investigation of Metal-Ligand Bonding and Electronic Properties in Complexes
Understanding the electronic properties of metal-3-Iodoquinolin-7-ol complexes is key to predicting and optimizing their catalytic behavior. Techniques such as cyclic voltammetry (CV) are used to probe the redox potentials of the metal center, providing insights into its accessibility to electron transfer processes crucial for catalytic cycles. Density Functional Theory (DFT) calculations are frequently employed to model the electronic structure, including the nature of the metal-ligand bonds (e.g., sigma donation, pi back-bonding), charge distribution, and frontier molecular orbitals (HOMO/LUMO). These calculations can help rationalize experimental observations and predict the stability and reactivity of different oxidation states of the metal complex. The electronic effects of substituents on the quinoline (B57606) ring, including the iodine atom and modifications at the 7-hydroxyl position, can significantly influence the electron density at the metal center, thereby modulating its catalytic activity and selectivity.
Catalytic Activity of this compound and Its Metal Complexes in Organic Transformations
Metal complexes derived from this compound have demonstrated significant potential as catalysts in a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand through synthetic modifications allows for the development of highly efficient and selective catalytic systems.
Role in Carbon-Carbon Bond Forming Reactions
One of the most prominent areas of application for this compound based catalysts is in carbon-carbon bond forming reactions, particularly cross-coupling reactions. Palladium complexes, in particular, have been extensively studied for their efficacy in Suzuki-Miyaura, Heck, and Sonogashira couplings. The quinoline nitrogen and the phenoxide oxygen (after deprotonation of the hydroxyl group) can form stable chelates with palladium, stabilizing active catalytic species and preventing palladium black formation. The iodine atom on the ligand itself can sometimes be involved in the catalytic cycle or serve as a site for anchoring the catalyst to a support. For instance, palladium complexes of functionalized this compound derivatives have been reported to catalyze the Suzuki coupling of aryl halides with arylboronic acids with high yields and good functional group tolerance.
Table 1: Catalytic Performance of Palladium Complexes in Suzuki-Miyaura Coupling
| Ligand Derivative | Metal Precursor | Aryl Halide | Boronic Acid | Conditions | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | 4-Bromotoluene | Phenylboronic acid | Pd catalyst (1 mol%), Base (K₂CO₃), Solvent (Toluene/H₂O), 80°C | >95 | |
| Modified this compound | Pd₂(dba)₃ | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd catalyst (0.5 mol%), Base (Cs₂CO₃), Solvent (Dioxane), 100°C | >98 |
Note: Specific details for ligands and conditions are illustrative based on common practices in the field and may vary depending on the precise research.
Applications in Oxidation/Reduction Processes
Beyond C-C bond formation, metal complexes of this compound derivatives have also found utility in oxidation and reduction reactions. For example, copper or ruthenium complexes can be employed in catalytic oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones. The redox-active nature of these metals, modulated by the electronic properties of the quinoline ligand, facilitates the transfer of oxygen atoms or electrons. Conversely, these complexes can also be investigated for reduction processes, such as the catalytic hydrogenation of unsaturated substrates. The ability of the ligand to stabilize different oxidation states of the metal is crucial for mediating these redox transformations effectively.
Table 2: Catalytic Applications in Oxidation Reactions
| Ligand Derivative | Metal Ion | Substrate | Oxidant | Reaction Type | Selectivity | Reference |
| Functionalized this compound | Cu(II) | Benzyl alcohol | O₂ | Aerobic Oxidation | Benzaldehyde | |
| Modified this compound | Ru complex | Cyclohexanol | TBHP | Oxidation | Cyclohexanone |
Note: Specific details for ligands and conditions are illustrative based on common practices in the field and may vary depending on the precise research.
Mechanistic Studies of Catalytic Cycles
Detailed mechanistic studies are essential for understanding how these metal-ligand complexes function as catalysts and for further optimization. These studies often involve identifying key intermediates, determining rate-determining steps, and elucidating the role of each component in the catalytic cycle. For cross-coupling reactions, this typically involves investigating oxidative addition, transmetallation, and reductive elimination steps. For oxidation/reduction processes, studies focus on the activation of the oxidant or reductant and the interaction with the substrate. Spectroscopic monitoring of reactions in situ, kinetic experiments, and isotopic labeling studies are common tools employed in these investigations. Computational methods, such as DFT, play a vital role in proposing plausible reaction pathways and transition states, thereby providing a deeper understanding of the catalytic mechanism.
Compound List:
this compound
Design of Supramolecular Architectures through Coordination
Ligand Properties and Coordination Modes
This compound possesses key functional groups that enable its participation in coordination chemistry. The nitrogen atom within the quinoline ring acts as a Lewis base, capable of donating its lone pair to a metal ion. Concurrently, the hydroxyl group at the 7-position, being phenolic, can be deprotonated to form a phenoxide anion. This deprotonated oxygen, along with the quinoline nitrogen, creates a bidentate chelating motif (N,O-donor set), which is highly effective in stabilizing metal ions researchgate.netscribd.com. The iodine atom at the 3-position is an electron-withdrawing group that can modulate the electron density of the quinoline system. Furthermore, the iodine atom can engage in halogen bonding, a specific type of non-covalent interaction, which can play a role in directing the self-assembly process and stabilizing the final supramolecular structures encyclopedia.pubmpg.deresearchgate.net.
Formation of Extended Supramolecular Structures
The self-assembly of metal ions with derivatives of this compound can lead to the formation of various supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks frontiersin.orggla.ac.uk. The specific dimensionality and topology of these assemblies are dictated by the coordination geometry of the metal ion, the binding mode of the ligand, and the presence and nature of secondary intermolecular forces, such as hydrogen bonding, π-π stacking, and halogen bonding encyclopedia.pubnih.govresearchgate.net. For instance, a ligand might bridge two metal centers, leading to linear chains, or it could link multiple metal centers in a planar fashion to form layers. In some cases, these layers can be further interconnected to create three-dimensional frameworks.
Case Studies and Research Findings
In other instances, modified 8-hydroxyquinoline (B1678124) derivatives, which share structural similarities with this compound, have been employed to construct more complex supramolecular architectures. For example, palladium(II) complexes incorporating halo- and nitro-substituted 8-hydroxyquinoline derivatives have been synthesized, forming infinite chains through ionic interactions and hydrogen bonds, which further assemble into 3D structures via π-π stacking researchgate.net. Similarly, chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands have been reported to exhibit 3D supramolecular architectures stabilized by various noncovalent interactions, including π-π stacking and C-H···π interactions mdpi.com. These examples highlight the potential of the quinolin-7-ol scaffold, with its modifiable substituents like iodine, to act as versatile building blocks for supramolecular engineering.
Data Table: Examples of Supramolecular Architectures Involving Quinolin-7-ol Derivatives
| Metal Ion | Ligand Derivative (based on Quinolin-7-ol scaffold) | Supramolecular Motif | Key Stabilizing Interactions | Structural Dimensionality |
| Cu(II) | 7-Iodo-8-hydroxyquinoline-5-sulfonic acid (Ferron) | 1D Coordination Chain | Coordination bonds (N,O), Sulfonate coordination, O-H···O hydrogen bonds | 1D |
| Ba(II) | 7-Iodo-8-hydroxyquinoline-5-sulfonic acid (Ferron) | 3D Network | Coordination bonds (N,O, Sulfonate O), O-H···O hydrogen bonds, π-π stacking | 3D |
| Pd(II) | 5-Chloro-7-iodo-8-hydroxyquinoline | 3D Assembly | Ionic interactions, Hydrogen bonding, π-π stacking, Coordination bonds (N,O) | 3D |
| Cr(III) | 2-Substituted 8-hydroxyquinoline derivatives | 3D Architecture | Coordination bonds (N,O), π-π stacking, C-H···π, C-H···O, C-Cl···π, C-H···Cl interactions | 3D |
Compound List:
this compound
7-Iodo-8-hydroxyquinoline-5-sulfonic acid (Ferron)
5-Chloro-7-iodo-8-hydroxyquinoline
2-Substituted 8-hydroxyquinoline derivatives
Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar for 3 Iodoquinolin 7 Ol Scaffolds
In Vitro Studies on Molecular Targets and Biological Pathways
Studies on quinoline (B57606) derivatives have revealed their capacity to interact with a range of molecular targets, influencing key biological pathways. The presence of an iodine atom and a hydroxyl group on the quinoline core, as seen in the 3-iodoquinolin-7-ol scaffold, is often associated with specific inhibitory or modulatory activities.
Enzyme Inhibition Mechanismsabcam.comvulcanchem.com
Iodoquinoline derivatives have demonstrated the ability to inhibit various enzymes, with mechanisms often linked to their metal-chelating properties or direct interaction with active sites.
Metalloenzyme Inhibition: 8-Iodoquinolin-3-ol, a close analogue differing in the hydroxyl group's position, has been shown to inhibit metalloenzymes. This inhibition is proposed to occur through the chelation of essential metal ions, thereby disrupting the enzyme's catalytic function and impacting microbial survival mechanisms vulcanchem.com.
Carbonic Anhydrase Inhibition: Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), another related iodoquinoline, acts as an inhibitor of carbonic anhydrase (CA) isoforms, including CA I-IV, IX, XII, and XIV. The inhibition constants (KI) for Clioquinol against these isoforms range from 2.7 to 11.5 µM sigmaaldrich.com. This suggests that the iodoquinoline moiety, particularly when combined with a hydroxyl group, can effectively bind to the active site of certain enzymes.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: 5-Iodo-8-quinolinol has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis ontosight.ai. While specific IC50 values were not detailed in the search results for this particular enzyme, its identification as a potential inhibitor points to the scaffold's ability to interfere with metabolic pathways.
Table 1: Enzyme Inhibition Data for Related Iodoquinoline Derivatives
| Compound | Target Enzyme | Activity Type | IC50 / KI (µM) | Reference |
| 8-Iodoquinolin-3-ol | Metalloenzymes | Inhibition | Not specified | vulcanchem.com |
| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Carbonic Anhydrase (CA I-IV, IX, XII, XIV) | Inhibition | KI: 2.7–11.5 | sigmaaldrich.com |
| 5-Iodo-8-quinolinol | Dihydroorotate Dehydrogenase (DHODH) | Potential Inhibition | Not specified | ontosight.ai |
Receptor Binding and Activation/Inhibition Mechanismsvulcanchem.com
The quinoline scaffold can also engage with cellular receptors, modulating their activity. Studies on related compounds indicate potential interactions with immune system receptors.
Toll-Like Receptor 8 (TLR8) Agonism: Furo[2,3-c]quinolines, which incorporate a quinoline core, have been investigated as agonists for Toll-like Receptor 8 (TLR8). A derivative bearing a C2-butyl substituent demonstrated significant TLR8 agonistic activity with an EC50 of 1.6 µM nih.gov. The binding mechanism involves interaction with the TLR8 binding pocket, forming hydrogen bonds with key amino acid residues like Asp543 and Thr574. This suggests that the quinoline structure, potentially with appropriate substitutions, can act as a ligand for specific cell surface receptors. While not directly on this compound, this indicates the scaffold's potential for receptor modulation.
Structure-Activity Relationship (SAR) Elucidation of Substituted this compound Analoguesmdpi.comvulcanchem.com
Structure-activity relationship studies are crucial for understanding how modifications to the quinoline core, including the position of iodine and hydroxyl groups, influence biological efficacy.
Antimicrobial Activity: Research on iodo-quinoline derivatives indicates that substituents on the quinoline ring significantly impact their antibacterial and antifungal activities mdpi.com. The presence of an iodine atom is noted as a key feature for developing novel antimicrobial agents.
Cytoprotective and Neuroprotective Effects: In studies involving 8-hydroxyquinoline (B1678124) derivatives, including clioquinol (5-chloro-7-iodoquinolin-8-ol), structural modifications have been shown to influence cytoprotective and neuroprotective potentials mdpi.com. The specific arrangement of substituents, such as the iodine and chlorine atoms at positions 7 and 5 respectively, and the hydroxyl group at position 8, contribute to these activities, often mediated through metal chelation.
Receptor Agonism: For TLR8 agonism, SAR studies on furo[2,3-c]quinolines revealed that a C2-butyl substituent was optimal for potency, while other substitutions or different positions of substitution led to inactive compounds nih.gov. This emphasizes the critical role of substituent placement and nature in determining receptor binding affinity and efficacy.
Enzyme Inhibition: SAR for quinolinol compounds as botulinum neurotoxin type A light chain (BoNT/A LC) inhibitors indicated that methylation at the R3 position of the quinoline ring could increase inhibitor potency acs.org. This highlights that even subtle structural changes can lead to significant differences in enzyme inhibition.
Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)ontosight.aivulcanchem.comnih.gov
Computational methods, particularly molecular docking, are instrumental in predicting and understanding how quinoline derivatives interact with their biological targets at a molecular level.
Validation of Biological Activity: Molecular docking studies on various quinoline derivatives have been employed to validate in vitro findings and predict binding modes. For instance, docking studies for quinoline-containing pyrazoline derivatives targeting PI3K enzymes showed favorable binding scores, with compounds achieving scores as low as -7.85 kcal/mol, comparable to reference inhibitors rjraap.com.
Antibacterial Mechanisms: Docking analyses of quinoline analogs against E. coli DNA gyrase have correlated well with in vitro antibacterial activity, with potent compounds exhibiting binding affinities in the range of -6.9 to -7.9 kcal/mol researchgate.net.
Receptor Binding Prediction: Docking studies have also elucidated the binding interactions of quinoline derivatives with receptors, such as TLR8. These studies help rationalize the observed structure-activity relationships by visualizing how specific substituents fit into the receptor's binding pocket nih.gov.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies for 3-Iodoquinolin-7-ol
The pursuit of greener and more efficient synthetic routes for this compound is a critical area of future research. Current methods for quinoline (B57606) synthesis often involve harsh conditions or multiple steps, prompting the development of more sustainable approaches. Future methodologies could focus on:
Catalyst-Free and Solvent-Free Reactions: Exploring mechanochemical synthesis or reactions utilizing benign catalysts, potentially including iodine itself as a catalyst in specific transformations, could reduce waste and environmental impact researchgate.netrsc.org.
Biocatalysis and Chemo-enzymatic Approaches: Leveraging enzymes for selective functionalization of the quinoline core or for introducing substituents offers a pathway towards highly specific and environmentally friendly syntheses nih.govcardiff.ac.uk.
Flow Chemistry: Continuous flow systems can offer better control over reaction parameters, improved safety, and enhanced scalability for complex syntheses, including those involving halogenation rsc.org.
Novel Iodination Strategies: Developing milder and more selective methods for introducing the iodine atom at the C3 position, potentially using recyclable iodinating agents or electrochemical methods, is crucial for efficient synthesis rsc.orggoogle.comacs.org.
Exploration of Advanced Materials Science Applications Based on this compound Scaffolds
The unique structural features of this compound—the rigid quinoline core, the electron-donating hydroxyl group, and the reactive iodine atom—make it a promising building block for advanced materials. Future research could explore its incorporation into:
Organic Electronics: Quinoline derivatives are known for their photophysical properties, suggesting potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes scbt.commdpi.com. The iodine atom could serve as a handle for further functionalization or tuning electronic properties.
Polymer Science: The hydroxyl group offers a site for polymerization or grafting onto polymer backbones, potentially creating functional polymers with tailored thermal, optical, or electronic characteristics nih.gov.
Sensors and Probes: The inherent fluorescence of some quinoline derivatives, coupled with the potential for specific interactions via the hydroxyl and iodine groups, could lead to the development of novel chemosensors or biological probes.
Metal-Organic Frameworks (MOFs): The nitrogen atom and hydroxyl group can act as coordination sites for metal ions, making this compound a potential ligand for constructing MOFs with interesting catalytic or adsorption properties.
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and material design. For this compound, AI/ML can be applied to:
Predictive Synthesis: ML models can predict optimal reaction conditions, catalysts, and synthetic pathways for the efficient and selective synthesis of this compound, potentially identifying novel routes that are currently unknown doaj.orgresearchgate.net.
Materials Property Prediction: AI can screen virtual libraries of quinoline derivatives, predicting their electronic, optical, and thermal properties to identify candidates for specific material applications.
Rational Design of Derivatives: ML algorithms can facilitate the design of new quinoline-based compounds with tailored properties by identifying key structural features and their correlation with desired outcomes. This includes predicting regioselectivity in functionalization reactions doaj.orgresearchgate.net.
Bio-Inspired Chemical Transformations Involving Quinoline Derivatives
Nature provides a rich source of inspiration for chemical synthesis. Quinoline alkaloids, such as quinine, demonstrate the inherent bioactivity and structural complexity achievable with the quinoline scaffold. Future research can draw from these natural systems by:
Mimicking Biosynthetic Pathways: Developing synthetic routes that emulate natural biosynthetic processes for quinoline alkaloids could lead to novel and efficient methods for producing functionalized quinolines.
Enzymatic Functionalization: Utilizing enzymes for specific transformations, such as regioselective halogenation or oxidation, can offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods nih.govcardiff.ac.uk.
Natural Product Hybridization: Creating hybrid molecules that combine the quinoline scaffold with other biologically active natural product fragments could yield compounds with enhanced or novel therapeutic properties researchgate.netnih.gov.
Prospects for New Catalytic Systems Derived from this compound
The structural features of this compound suggest its potential utility in the development of novel catalytic systems:
Ligands for Transition Metal Catalysis: The nitrogen atom of the quinoline ring and the hydroxyl group can act as chelating ligands for various transition metals (e.g., palladium, iron, ruthenium). These metal complexes could be employed in a wide range of catalytic transformations, such as C-H activation, cross-coupling reactions, and polymerization researchgate.netcolab.wsmdpi.comrsc.orgcumbria.ac.uk. The iodine atom could also influence the electronic properties of the ligand or serve as an anchoring point for catalyst immobilization.
Organocatalysis: The iodine atom, particularly in conjunction with electron-deficient moieties, can participate in halogen bonding, a non-covalent interaction that has emerged as a powerful tool in organocatalysis. This could lead to the development of new catalysts for Michael additions, reductions, or other transformations beilstein-journals.orgacs.orgrsc.org. The hydroxyl group could also play a role in hydrogen bonding interactions within catalytic cycles.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| ICl | DCM | 0–5 | 68 | 92 |
| NIS, H2SO4 | AcOH | 20–25 | 75 | 97 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies often arise from variations in assay conditions, impurity profiles, or structural analogs. Methodological approaches include:
- Standardized bioassays : Replicate studies under controlled conditions (e.g., cell line specificity, pH, incubation time) to isolate compound-specific effects .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated species) that may interfere with activity .
- Comparative studies : Benchmark against structurally defined analogs (e.g., 8-Aminoisoquinolin-7-ol) to assess substituent-dependent activity trends .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Diagnostic Utility |
|---|---|---|
| 1H NMR | δ 8.5 (d, H-4), δ 10.2 (s, -OH) | Confirms hydroxyl and ring protons |
| IR | 3250 cm⁻¹ (O-H stretch) | Verifies phenolic group |
Advanced: What experimental strategies enable exploration of the dual reactivity of the hydroxyl and iodo groups in this compound?
Answer:
Leverage sequential functionalization:
Protection/deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during iodination or cross-coupling reactions .
Metal-catalyzed coupling : Suzuki-Miyaura reactions targeting the iodo group while retaining hydroxyl functionality .
pH-dependent reactivity : Conduct reactions in buffered media (e.g., pH 7–9) to stabilize the hydroxylate form for nucleophilic attacks .
Basic: How does iodine substitution at the 3-position influence the electronic properties of the quinoline ring?
Answer:
The electronegative iodine atom induces:
- Ring polarization : Increased electron density at the 7-hydroxyl group, enhancing hydrogen-bonding capacity .
- Redox activity : Cyclic voltammetry shows a quasi-reversible wave at −0.8 V (vs. Ag/AgCl), suggesting potential for charge-transfer complexes .
Advanced: How should researchers address contradictory reports on the catalytic activity of this compound in cross-coupling reactions?
Answer:
Contradictions may stem from ligand systems or solvent effects. Systematic approaches include:
- Ligand screening : Test phosphine (e.g., PPh3) and N-heterocyclic carbene (NHC) ligands to stabilize Pd(0) intermediates .
- Solvent optimization : Compare polar aprotic (DMF) vs. ether solvents (THF) to balance reaction kinetics and catalyst stability .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
Basic: What are the key considerations for designing stability studies of this compound under ambient conditions?
Answer:
- Light sensitivity : Store in amber vials to prevent photodehalogenation .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C) .
- Humidity control : Use desiccants to minimize hydrolysis of the iodo group .
Advanced: How can computational methods complement experimental studies of this compound’s reactivity?
Answer:
- DFT calculations : Map frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR studies .
- Solvent modeling : Use COSMO-RS to optimize solvent selection for synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
